molecular formula C12H24N2O2 B13325924 tert-Butyl ((1S,2R)-2-(aminomethyl)cyclohexyl)carbamate

tert-Butyl ((1S,2R)-2-(aminomethyl)cyclohexyl)carbamate

Cat. No.: B13325924
M. Wt: 228.33 g/mol
InChI Key: NYPPQRSVUJQKTO-ZJUUUORDSA-N
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Description

tert-Butyl ((1S,2R)-2-(aminomethyl)cyclohexyl)carbamate is a chemical compound that features a tert-butyl group, an aminomethyl group, and a cyclohexylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2R)-2-(aminomethyl)cyclohexyl)carbamate typically involves the reaction of a cyclohexylamine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2R)-2-(aminomethyl)cyclohexyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction can produce an amine derivative.

Scientific Research Applications

tert-Butyl ((1S,2R)-2-(aminomethyl)cyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2R)-2-(aminomethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate complexes and the modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate
  • tert-Butyl ((1S,2R)-2-(aminomethyl)cycloheptyl)carbamate
  • tert-Butyl ((1S,2R)-2-(aminomethyl)cyclooctyl)carbamate

Uniqueness

tert-Butyl ((1S,2R)-2-(aminomethyl)cyclohexyl)carbamate is unique due to its specific cyclohexyl structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications where specific molecular interactions are required, such as in enzyme inhibition and as a building block in organic synthesis.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10+/m1/s1

InChI Key

NYPPQRSVUJQKTO-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1CN

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1CN

Origin of Product

United States

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